REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[CH:12]=O.[C:14]([CH:16]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#[N:15]>C(#N)C>[NH2:15][C:14]1[CH:16]=[CH:12][C:3]2[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[N:7]([CH3:8])[C:2]=2[N:1]=1
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Name
|
|
Quantity
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0.18 g
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Type
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reactant
|
Smiles
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NC1=C(C(N(C(N1C)=O)C)=O)C=O
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Name
|
|
Quantity
|
0.45 g
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Type
|
reactant
|
Smiles
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C(#N)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 12 hr in a stream of argon
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Duration
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12 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the precipitated crystal was separated by filtration
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(N(C(N(C2=O)C)=O)C)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |